molecular formula C12H19NO4 B7957263 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B7957263
M. Wt: 241.28 g/mol
InChI Key: CQLVVTNYEYTHMM-DTORHVGOSA-N
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Description

Contextual Significance of Bicyclo[3.3.1]nonane Scaffolds in Organic Chemistry

The bicyclo[3.3.1]nonane architecture is a privileged structural motif found in a vast array of over 1000 natural products. sigmaaldrich.com This rigid, three-dimensional framework is a common core in molecules with significant biological activities, including potential therapeutics for neurodegenerative diseases, cancer, and bacterial or parasitic infections. sigmaaldrich.combldpharm.com Natural products containing this scaffold are produced by diverse organisms through various biosynthetic pathways, highlighting its evolutionary importance. sigmaaldrich.com

In synthetic chemistry, the defined spatial arrangement of substituents on the bicyclo[3.3.1]nonane periphery makes it an attractive target. sigmaaldrich.com Its three-dimensional nature is a key advantage in medicinal chemistry, as sp³-enriched molecules often have a higher success rate as drugs compared to flat, aromatic systems. nih.govbicbiotech.com The rigid structure can lead to improved binding with biological targets. sigmaaldrich.com Beyond medicine, these scaffolds are utilized in asymmetric catalysis and the design of complex supramolecular structures like molecular tweezers. chemscene.comlookchem.com The synthesis of these frameworks, often via methods like Michael-aldol annulations or the Robinson biomimetic synthesis, is a subject of ongoing research. nih.govresearchgate.net

The 3-Oxa-9-azabicyclo[3.3.1]nonane Core: Structural Features and Research Relevance

The introduction of heteroatoms into the bicyclo[3.3.1]nonane skeleton, creating structures like the 3-oxa-9-azabicyclo[3.3.1]nonane core, significantly alters the molecule's properties and enhances its research relevance. This specific heterocyclic system is of considerable interest in medicinal chemistry. chembk.com The presence of an oxygen atom (oxa) in the bicyclic system imparts unique electronic properties that influence the molecule's reactivity and its interactions with biological targets. vulcanchem.com

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane core have been a focus of drug discovery programs. For instance, they have been investigated as potent and orally active agonists for G-protein-coupled receptor 119 (GPR119), a target for treating type 2 diabetes. nih.gov The rigid bicyclic structure helps to constrain the molecule in a specific conformation, which can be beneficial for receptor binding. nih.gov Furthermore, the synthesis of various substituted 3-oxa-9-azabicyclo[3.3.1]nonanes has been explored to develop novel compounds, such as antagonists for the orexin (B13118510) receptor, which are of potential use in treating sleep and anxiety disorders. google.com

Role of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate for constructing more elaborate molecules, particularly for pharmaceutical applications. lookchem.commdpi.com Its utility stems from the strategic placement of its functional groups: a ketone at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen.

The Boc group is a standard protecting group in organic synthesis. It temporarily masks the reactivity of the nitrogen atom at position 9, allowing chemists to perform reactions on other parts of the molecule without interference. The ketone at C-7 is a versatile chemical handle that can be transformed into a variety of other functional groups. For example, it can undergo reductive amination to introduce new amine-containing substituents.

A key application of this intermediate is in the synthesis of complex ligands for biological targets, such as muscarinic receptors, which are involved in pain pathways. mdpi.com For example, the ketone can be reacted with a piperidine-containing fragment to form a new carbon-nitrogen bond. Subsequently, the Boc group can be removed under acidic conditions, and the newly freed nitrogen at position 9 can be functionalized, for instance, by adding an oxadiazole ring. mdpi.com This modular approach allows for the systematic synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The use of such bicyclic building blocks is instrumental in the development of novel therapeutics. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1S,5R)-7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLVVTNYEYTHMM-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(=O)C[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Boc 3 Oxa 9 Azabicyclo 3.3.1 Nonan 7 One and Analogues

General Strategies for Bicyclo[3.3.1]nonane Core Construction

The assembly of the bicyclo[3.3.1]nonane ring system is a well-explored area of organic synthesis, with numerous strategies developed to achieve its construction efficiently and stereoselectively. These methods can be broadly categorized into cyclization reactions that form key carbon-carbon bonds, multicomponent reactions like the Mannich reaction, and rearrangement strategies such as annulation and ring expansion.

Carbon-Carbon Bond Forming Cyclization Approaches

Radical cyclization represents a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex cyclic and bicyclic systems. This methodology has been extensively used in the synthesis of a wide array of molecules, including alkaloids and terpenes. Free radical cyclization reactions are typically initiated by the homolytic cleavage of a weak covalent bond, which can be achieved through thermolysis or photolysis, using initiators like azo-compounds.

Mannich-type Reactions in Bicyclic Synthesis

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing bicyclic compounds, including the 9-azabicyclo[3.3.1]nonane core. This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. The double Mannich reaction, in particular, provides a direct and efficient route to the bicyclic skeleton.

For instance, the synthesis of 9-azabicyclo[3.3.1]nonan-3-one derivatives is often achieved through a one-pot condensation of a primary amine, glutaraldehyde, and a 3-oxopentanedioic acid (acetonedicarboxylic acid). orgsyn.orgnih.gov This multicomponent reaction assembles the bicyclic framework in a single step. Similarly, 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) are conveniently prepared via a modified Mannich condensation using a ketone with acidic α-hydrogens, a primary amine, and an aldehyde. semanticscholar.org The intermolecular Mannich reaction is considered a powerful route for synthesizing azacyclic products from acyclic precursors. nih.gov

Different variations of this reaction have been developed to produce a range of substituted azabicyclo[3.3.1]nonanes. For example, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds can be synthesized using a one-pot Mannich reaction as one of three key intramolecular addition strategies. A double Mannich-type reaction has also been employed for the rapid assembly of novel C₂-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. nih.gov

Annulation and Ring Expansion Methodologies

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are among the most powerful strategies for constructing bicyclic systems. The Robinson annulation, a classic example, has been investigated for the synthesis of bicyclo[3.3.1]nonanes, with studies focusing on controlling the stereochemistry at the one-carbon bridge. nih.gov A domino Michael-aldol annulation of cycloalkane-1,3-diones with enals also provides a general, one-pot route to substituted bicyclo[3.3.1]nonane derivatives. rsc.org

Ring expansion methodologies offer another strategic approach. For example, bicyclo[3.3.1]nonane architectures can be prepared from 5,6-fused bicyclic diketones in two steps by combining a diketene annulation process with a hypervalent iodine-mediated oxidative ring expansion. nsf.gov This annulation/rearrangement strategy has proven to be a broadly applicable method for synthesizing this class of molecules. nsf.gov

Methodology Description Key Precursors
Mannich-type Reaction One-pot condensation forming two new C-C bonds and incorporating a nitrogen bridge.Primary amine, Glutaraldehyde, Acetonedicarboxylic acid
Robinson Annulation A Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.2-substituted cyclohex-2-enones
Domino Michael-Aldol Annulation Sequential Michael addition and aldol condensation in a one-pot procedure.Cycloalkane-1,3-diones, Enals
Annulation/Ring Expansion Combination of a ring-forming reaction with a subsequent expansion of the newly formed ring.5,6-fused bicyclic diketones, Diketene

Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Skeleton

The synthesis of the specific 3-oxa-9-azabicyclo[3.3.1]nonane skeleton found in the target molecule requires strategies that can precisely install both the nitrogen bridge and the oxygen heteroatom within the bicyclic framework. This is typically achieved by starting with precursors that already contain one or both of these heteroatoms.

Preparation of 9-Azabicyclo[3.3.1]nonan-3-one Precursors

The synthesis of 9-azabicyclo[3.3.1]nonan-3-one is a crucial first step toward many functionalized analogues. A common and well-documented method is the reaction between a benzylamine, glutaraldehyde, and acetonedicarboxylic acid.

A detailed procedure for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the slow addition of sulfuric acid to a mixture of benzylamine and water at low temperatures, followed by the addition of glutaraldehyde and acetonedicarboxylic acid. orgsyn.org The reaction proceeds through a double Mannich condensation followed by decarboxylation to yield the bicyclic ketone. orgsyn.org The benzyl protecting group can later be removed, for instance, through hydrogenation using a palladium catalyst, to yield the secondary amine, which can then be protected with a Boc group. google.com

Step Reagents Purpose Typical Yield
1. Cyclization/Decarboxylation Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid, Sulfuric AcidForms the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one core.57%
2. Reduction Sodium Borohydride (B1222165)Reduces the ketone at C-3 to a hydroxyl group.~100%
3. Debenzylation H₂, Palladium on CarbonRemoves the N-benzyl protecting group.Not specified
4. Boc Protection Di-tert-butyl dicarbonate (B1257347)Installs the Boc protecting group on the nitrogen atom.83%

Data compiled from various synthetic procedures for 9-azabicyclo[3.3.1]nonane derivatives. orgsyn.orggoogle.com

Routes for Incorporating the Oxygen Atom at Position 3

The incorporation of an oxygen atom at the 3-position is most strategically accomplished by utilizing a starting material that already contains the ether linkage in the appropriate position. This avoids potentially complex and low-yielding oxidation reactions on a pre-formed carbocyclic ring.

The synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been achieved through Mannich-type cyclocondensations using substituted tetrahydro-4H-pyran-4-ones as the ketone component. researchgate.net This approach mirrors the synthesis of the carbocyclic analogues, but the six-membered oxygen-containing ring is pre-formed in the starting material.

A plausible synthetic route to 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one would therefore involve a double Mannich-type reaction using a Boc-protected amine, an appropriate four-carbon dialdehyde equivalent (like 2,2'-oxybisacetaldehyde), and a ketone fragment. chemdad.com The key starting material, N-Boc-4-piperidone, is a versatile precursor in the synthesis of many piperidine-based structures and can be prepared from 4-piperidone hydrochloride hydrate. chemicalbook.comchemicalbook.com The cyclization would construct the second six-membered ring, which contains the oxygen atom, onto the piperidone core, directly yielding the desired 3-oxa-9-azabicyclo[3.3.1]nonane skeleton.

Targeted Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the construction of the core bicyclic framework, followed by functional group manipulations to install the ketone at the C-7 position and the tert-butoxycarbonyl (Boc) protecting group at the N-9 position. A common strategy involves the initial synthesis of a precursor, such as 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, which serves as a versatile intermediate for further modifications. chemimpex.com This precursor allows for the introduction of the desired functionality before the exchange of the benzyl (Bn) protecting group for the Boc group.

Strategies for Introducing the Ketone Functionality at C-7

The ketone at the C-7 position of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton is typically introduced via the oxidation of the corresponding secondary alcohol, 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol. This transformation is a critical step, and various modern oxidation protocols can be employed to achieve high efficiency and selectivity.

Modern catalytic systems are favored for their mild conditions and reduced waste. A prominent example is the use of stable nitroxyl radicals, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or its derivatives like Keto-ABNO, in combination with a co-catalyst and a terminal oxidant. organic-chemistry.orgmdpi.com These systems are highly efficient for the aerobic oxidation of a wide range of alcohols, including complex bicyclic structures. organic-chemistry.org For instance, a catalyst system comprising a copper(I) source and ABNO can effectively mediate the aerobic oxidation of secondary alcohols to ketones at room temperature using ambient air as the oxidant. organic-chemistry.org Another approach utilizes a combination of bismuth(III) nitrate and Keto-ABNO, which also facilitates the aerobic oxidation of alcohols to the corresponding carbonyl compounds under mild conditions. mdpi.com

The general reaction scheme for the oxidation is presented below:

Scheme 1: General oxidation of the C-7 alcohol to the target ketone.

The selection of the specific catalytic system can be tailored based on substrate compatibility and desired reaction conditions.

Table 1: Selected Catalytic Systems for Alcohol Oxidation

Catalyst System Co-catalyst/Additive Oxidant Key Features
ABNO (MeObpy)CuOTf Air High efficiency for various alcohols. organic-chemistry.org
Keto-ABNO Bi(NO₃)₃ Air Mild, ligand-free, and base-free conditions. mdpi.com

Introduction and Selective Removal of the tert-Butoxycarbonyl (Boc) Protecting Group at N-9

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Introduction of the Boc Group: The Boc group is typically introduced onto the nitrogen at the N-9 position following the debenzylation of a precursor like 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol. The debenzylation can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com The resulting secondary amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF).

Selective Removal of the Boc Group: The removal of the Boc group (deprotection) is most commonly accomplished under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like DCM is highly effective and is a standard procedure. The reaction proceeds readily at room temperature, producing the deprotected amine as a trifluoroacetate salt, with isobutylene and carbon dioxide as byproducts. Other acidic reagents, such as hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol), can also be used. The choice of acid and solvent can be optimized to ensure the stability of other functional groups within the molecule.

Scheme 2: General scheme for the N-9 Boc protection and deprotection.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Achieving enantiopurity is crucial for the application of chiral molecules in pharmaceutical contexts. For this compound and its analogues, stereocontrol can be established either through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis: A key strategy for stereoselective synthesis involves the diastereoselective reduction of the ketone at C-7. The facial selectivity of the hydride attack can be influenced by the inherent conformation of the bicyclic ring system and the choice of reducing agent. Bulky reducing agents may favor attack from the less sterically hindered face, leading to a predominance of one diastereomeric alcohol.

Enantiomeric Resolution: When a racemic mixture of a precursor alcohol is synthesized, enantiomeric resolution techniques are employed to separate the enantiomers. Two common and effective methods for related 9-azabicyclo[3.3.1]nonane systems are:

Crystallization of Diastereomeric Esters: The racemic alcohol can be esterified with a chiral carboxylic acid (a resolving agent) to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired ester is hydrolyzed to yield the enantiomerically pure alcohol.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic alcohol. nih.gov In a common approach, the enzyme selectively catalyzes the acylation of one enantiomer in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be separated chromatographically. For example, lipase from Candida rugosa has been successfully used for the kinetic resolution of racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols. nih.gov This method is valued for its high enantioselectivity and environmentally benign conditions.

The efficiency of enzymatic resolution can lead to high enantiomeric excess (ee) for both the resolved alcohol and the corresponding ester. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Atom Economy: Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how much of the reactants' atoms are incorporated into the final product. chemrxiv.org

High Atom Economy: Addition and rearrangement reactions generally have excellent atom economy. The initial construction of the azabicyclic core via a condensation reaction like the Mannich reaction involves the loss of water molecules, which lowers the atom economy. oarjbp.com

Lower Atom Economy: Substitution and elimination reactions, as well as the use of protecting groups, tend to have lower atom economy. The introduction and subsequent removal of the Boc group, for instance, adds mass that is ultimately discarded. Similarly, oxidation reactions using stoichiometric inorganic oxidants generate significant waste. In contrast, catalytic aerobic oxidations have much better atom economy as the terminal oxidant is oxygen from the air, and the only byproduct is water.

Scalability: The scalability of a synthetic route is its suitability for large-scale production.

Reagents and Conditions: Routes that utilize inexpensive, readily available starting materials and catalysts are more scalable. The use of cryogenic conditions, hazardous reagents, or expensive noble metal catalysts can hinder scalability. Catalytic aerobic oxidations are advantageous as they avoid stoichiometric, often toxic, heavy-metal oxidants. orgsyn.org

Purification: Chromatographic purifications are often difficult to scale up. Routes that yield products that can be purified by crystallization or extraction are preferable.

Resolution Techniques: Of the enantiomeric resolution methods, enzymatic kinetic resolution can be highly scalable, especially with the use of immobilized enzymes in flow reactors, which allows for catalyst recycling and continuous processing. ukri.orgnih.govresearchgate.net However, a significant drawback is that the theoretical maximum yield for one enantiomer is 50%. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can overcome this limitation and achieve theoretical yields approaching 100%, making it a highly attractive and scalable option for producing enantiopure compounds. su.seacs.org

| Stereocontrol | Relies on resolution (e.g., enzymatic), often with a 50% yield cap. | Can incorporate dynamic kinetic resolution for theoretical yields up to 100%. |

Chemical Reactivity and Derivatization of 9 Boc 3 Oxa 9 Azabicyclo 3.3.1 Nonan 7 One

Reactions at the Ketone Functionality (C-7)

The carbonyl group at the C-7 position is a primary site for synthetic modification, susceptible to a range of nucleophilic attacks and reactions at the adjacent α-carbon positions.

The ketone of the bicyclic system readily undergoes reduction to the corresponding secondary alcohol. A standard and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). This reaction proceeds with high efficiency, converting the C-7 ketone into a hydroxyl group. google.com For instance, the reduction of (1R,5S)-tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with sodium borohydride at 0°C, followed by warming to room temperature, yields the corresponding 7-hydroxy derivative as a mixture of stereoisomers. google.com

In analogous azabicyclo[3.3.1]nonane systems, stereoselectivity in ketone reduction can be achieved using specialized catalysts. For example, ruthenium complexes have been employed for the catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to selectively produce the endo-alcohol, offering a cost-effective and simplified process compared to stoichiometric metal hydride reagents. google.com While not explicitly documented for the title compound, other nucleophilic additions common for ketones, such as Grignard reactions to form tertiary alcohols and Wittig-type olefinations to generate exocyclic double bonds, are feasible transformations, as demonstrated on related bicyclic ketones. researchgate.netle.ac.uk

Table 1: Reduction of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and Analogues

SubstrateReagent(s)SolventProductYieldReference
(1R,5S)-tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylateNaBH₄Methanol(1R,5S,7S)-tert-Butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylateNot specified google.com
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneNaBH₄Methanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol100% (crude) google.com
9-Azabicyclo[3.3.1]nonan-3-one derivativeH₂, Ruthenium complexNot specifiedendo-9-Azabicyclo[3.3.1]nonan-3-ol derivativeNot specified google.com

The protons on the carbons alpha to the C-7 ketone (C-6 and C-8) can be removed by a suitable base to form an enolate intermediate. This enolate is a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds. In a closely related 2-azabicyclo[3.3.1]nonane system, an N-Boc protected keto lactam was treated with a strong base to form an enolate, which was then hydroxylated stereoselectively using a Davis oxaziridine (B8769555) (2-(phenylsulfonyl)-3-phenyloxaziridine). nih.gov This strategy highlights the potential for introducing functionality at the alpha position of the title compound.

Condensation reactions, such as the Mannich reaction, represent another avenue for derivatization. The Mannich reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (like the ketone in the title molecule), can be used to construct more complex heterocyclic systems. nih.govresearchgate.net For example, a double Mannich reaction on ketones with paraformaldehyde and primary amines is a known route to 3-azabicyclo[3.3.1]nonanones. smolecule.com

Table 2: Alpha-Functionalization of Related Bicyclic Ketones

SubstrateReagent(s)Reaction TypeProductReference
N-Boc lactam of a 2-azabicyclo[3.3.1]nonane1. LDA (or similar base) 2. 2-(Phenylsulfonyl)-3-phenyloxaziridineEnolate formation and α-hydroxylationα-Hydroxy lactam nih.gov
Cyclic KetoneAldehyde, Ammonium AcetateMannich CondensationAzabicyclo[3.3.1]nonanone derivative nih.gov

Transformations Involving the Protected Nitrogen Atom (N-9)

The Boc group at the N-9 position serves as a robust protecting group that can be selectively removed and replaced, or the deprotected nitrogen can be further functionalized to introduce a variety of substituents.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. vulcanchem.com Standard methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an anhydrous solvent like dioxane or diethyl ether. smolecule.com

Once the Boc group is removed to reveal the secondary amine, the nitrogen can be re-protected with a different group if the synthetic strategy requires it. For example, in a related system, a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol was first debenzylated via catalytic hydrogenation (H₂ over 10% Pd/C). google.com The resulting secondary amine was then protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), yielding the N-Boc derivative. google.com This sequence demonstrates a common deprotection/re-protection strategy that allows for the interchange of nitrogen protecting groups.

Table 3: Deprotection and Re-protection of Azabicyclo[3.3.1]nonane Systems

SubstrateReagent(s)TransformationProductReference
N-Boc-3,7-diazabicyclo[3.3.1]nonane derivativeHCl in dioxane or TFA in DCMBoc Deprotection3,7-Diazabicyclo[3.3.1]nonane derivative smolecule.com
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol1. H₂, 10% Pd/C, HCl 2. Boc₂O, Et₃NDebenzylation & Re-protectionendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester google.com

Following Boc deprotection, the newly exposed secondary amine of the 3-oxa-9-azabicyclo[3.3.1]nonane core is available for a variety of functionalization reactions. Common transformations include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the amine with alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. N-acylation is readily accomplished using acylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine. These reactions allow for the introduction of diverse functional groups at the nitrogen bridgehead, significantly expanding the molecular complexity and potential applications of the scaffold.

Table 4: N-Functionalization of Deprotected Azabicyclo[3.3.1]nonanes

SubstrateReagent(s)Reaction TypeProductReference
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylateCH₃I, K₂CO₃N-AlkylationN-Methyl derivative
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylateAcetic anhydride, PyridineN-AcylationN-Acetyl derivative

Modifications of the Oxa-Azabicyclo[3.3.1]nonane Ring System

Beyond functionalization of the existing groups, the core bicyclic structure itself can be chemically modified. Ring expansion or rearrangement reactions can transform the [3.3.1] skeleton into other valuable ring systems. One notable example is the Beckmann rearrangement. This reaction typically involves the treatment of an oxime, derived from a ketone, with an acid to induce a rearrangement to an amide (lactam). When applied to bicyclic systems, this can result in a ring expansion. For example, oximes derived from bicyclo[3.3.1]nonanones have been shown to undergo the Beckmann rearrangement to produce expanded 10-oxo-9-azabicyclo[3.3.2]decane lactams. researchgate.netuniv.kiev.ua This strategy provides a pathway from the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one framework to a larger, more complex [3.3.2] heterocyclic system. In some cases, the Beckmann rearrangement can be followed by a second rearrangement, such as the Huisgen-White rearrangement, leading to piperidine (B6355638) derivatives. rsc.org

Electrophilic and Nucleophilic Substitutions on the Framework

The chemical landscape of this compound is primarily dominated by the reactivity of the C7-ketone and the protons alpha to it. The bulky tert-butoxycarbonyl (Boc) group at the 9-position offers significant steric hindrance and electronic effects, influencing the approach of reagents.

Nucleophilic Addition to the Carbonyl Group:

The most accessible reaction on the framework is the nucleophilic addition to the carbonyl group at C7. A common transformation is the reduction of the ketone to the corresponding alcohol. While specific studies on this compound are not extensively documented, the reduction of analogous 9-azabicyclo[3.3.1]nonan-3-one systems is well-established. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol yields the corresponding endo-alcohol. google.com This suggests that this compound would likely undergo a similar reduction to yield tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. The stereochemical outcome of such a reduction would be of significant interest, with the approach of the hydride reagent being directed by the steric bulk of the bicyclic framework.

Reductive amination of related 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyborohydride (B8407120) has been shown to produce the corresponding amines. researchgate.net This suggests a viable pathway for introducing nitrogen-containing substituents at the C7 position of the target compound.

Reactions at the α-Carbon:

The protons at the C6 and C8 positions, adjacent to the ketone, are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles. While specific examples for this compound are not readily found in the literature, Michael additions to form substituted 3-azabicyclo[3.3.1]nonane derivatives have been reported. researchgate.net This type of reaction, involving the formation of a carbon-carbon bond at the α-position, highlights the potential for functionalization at C6 and C8.

The table below summarizes potential nucleophilic additions and α-functionalizations based on reactivity trends of similar bicyclic ketones.

Reaction TypeReagent/ConditionsExpected ProductReference for Analogy
Ketone ReductionNaBH₄, MeOHtert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate google.com
Reductive AminationR-NH₂, NaBH(OAc)₃tert-butyl 7-(alkylamino)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate researchgate.net
Michael AdditionBase, α,β-unsaturated carbonyltert-butyl 7-oxo-6-(substituted)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate researchgate.net

Substitution at the Boc-Protected Nitrogen:

The Boc protecting group is generally stable under the conditions used for many nucleophilic additions to the carbonyl group. However, it can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the secondary amine, 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, which can then be subjected to further functionalization at the nitrogen atom.

Ring Transformations and Rearrangement Studies

The rigid bicyclo[3.3.1]nonane framework can be susceptible to ring transformations and rearrangements under specific conditions, often promoted by acid or base, or via photochemical methods.

Studies on related oxabicyclo[3.3.1]nonane systems have shown that photochemical reactions, such as the Norrish Type I cleavage, can lead to ring opening. For example, irradiation of 9-oxabicyclo[3.3.1]nonan-3-one results in the formation of a substituted tetrahydropyran (B127337) derivative. This suggests that this compound could potentially undergo similar photochemical rearrangements, leading to novel heterocyclic structures.

Acid-catalyzed rearrangements are also a possibility. While strong acidic conditions might lead to the cleavage of the ether bridge or the Boc protecting group, carefully controlled reactions could induce skeletal reorganizations. For instance, the Beckmann rearrangement of oximes derived from bicyclic ketones is a known transformation, although in some oxabicyclo[3.3.1]nonane systems, this has led to polymerization.

The synthesis of related functionalized 9-azabicyclo[3.3.1]nonane derivatives has been achieved through complex cascade reactions, indicating that the bicyclic system can be assembled from simpler precursors in a way that implies the potential for the reverse, ring-opening or rearrangement reactions, under specific stimuli. acs.org

The table below outlines potential ring transformations based on studies of analogous bicyclic systems.

It is important to note that the specific substitution pattern and the presence of the Boc group on the nitrogen and the oxygen in the bridge of this compound would significantly influence the course and feasibility of these transformations compared to the model systems cited. Further experimental studies are required to fully elucidate the chemical reactivity and rearrangement pathways of this particular compound.

Structural Elucidation and Stereochemical Investigations

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one would be expected to show distinct signals for the protons on the bicyclic frame and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts, integration values (proton count), and coupling patterns (J-coupling) would help to assign each proton to its specific position. The protons adjacent to the ether oxygen and the nitrogen atom would likely appear at a lower field (higher ppm) due to deshielding effects. The protons alpha to the ketone at the C-6 and C-8 positions would also exhibit characteristic shifts. The large, sharp singlet for the nine equivalent protons of the Boc group would be a key identifying feature.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to the carbonyl carbon of the ketone (typically >200 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the distinct carbons of the bicyclic scaffold, including those bonded to oxygen and nitrogen.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~4.5 - 4.0CH (Bridgehead, adjacent to N)
~3.8 - 3.5CH₂ (Adjacent to O)
~3.0 - 2.5CH₂ (Adjacent to C=O)
~2.4 - 1.8CH₂ (Aliphatic)
1.48s, 9H (Boc group)

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The analysis would also reveal characteristic fragmentation patterns, such as the loss of the Boc group or isobutylene, which are diagnostic for this structural feature.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₂H₁₉NO₄).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by two strong absorption bands in the carbonyl region: one for the ketone C=O stretch (typically ~1715 cm⁻¹) and one for the urethane C=O stretch of the Boc group (typically ~1690 cm⁻¹). Additional important peaks would include C-O stretching vibrations for the ether and ester functionalities.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Functional Group
~1715C=O (Ketone)
~1690C=O (Boc carbamate)
~1250-1050C-O (Ether and ester)
~2980-2850C-H (Aliphatic)

Determination of Absolute Configuration

For chiral molecules, determining the absolute configuration (the R/S designation at each stereocenter) is crucial.

Chiroptical Spectroscopies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for studying chiral molecules. For a chiral ketone like an enantiomerically pure version of this compound, the carbonyl chromophore would produce a characteristic CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum could be used, often in conjunction with computational chemistry (like TDDFT calculations), to assign the absolute configuration of the molecule. chemimpex.com This method has been successfully applied to determine the absolute configuration of related N-Boc protected 9-azabicyclo[3.3.1]nonane diones. chemimpex.com

Chemical Derivatization and Correlative Methods

The unequivocal determination of the structure and stereochemistry of this compound is significantly bolstered by chemical derivatization, a strategy that transforms the parent molecule into new compounds whose stereochemistry can be more readily elucidated. Subsequent correlation of the derivative's structure back to the original ketone provides definitive proof of its configuration. The primary method of derivatization for this bicyclic ketone involves the diastereoselective reduction of its carbonyl group to form the corresponding secondary alcohol derivatives, the endo- and exo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonanes.

The stereochemical outcome of the reduction of the C7-ketone is dictated by the direction of hydride attack. Attack from the less hindered equatorial face results in the endo-alcohol, while attack from the axial face yields the exo-alcohol. The facial selectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions. For analogous 9-azabicyclo[3.3.1]nonan-3-one systems, the use of sodium borohydride (B1222165) in methanol (B129727) has been shown to produce the endo-alcohol with high diastereoselectivity google.com. Conversely, reduction of a similar bicyclic ketone with sodium in refluxing 1-pentanol can favor the formation of the exo-isomer google.com.

Once synthesized, these alcohol derivatives can be separated and their individual stereochemistries determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

Spectroscopic Correlation

NMR spectroscopy is a powerful tool for differentiating between the endo and exo diastereomers. The spatial orientation of the hydroxyl group and the proton at C7 (H7) results in distinct chemical shifts and coupling constants in the ¹H NMR spectra.

For the endo-alcohol, the H7 proton is in an axial orientation. This typically results in large axial-axial coupling constants with the adjacent axial protons on C6 and C8. In contrast, the exo-alcohol places the H7 proton in an equatorial position, leading to smaller equatorial-axial and equatorial-equatorial coupling constants. The ¹H NMR spectrum for endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has been reported, providing a reference for such correlative studies chemicalbook.com.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly insightful. A NOESY experiment can reveal through-space correlations between protons. For the exo-alcohol, a NOE correlation would be expected between the H7 proton and the axial protons on the same side of the piperidine (B6355638) ring. For the endo-alcohol, such correlations would be absent. This method has been successfully applied to determine the conformation and stereochemistry of various 3-azabicyclo[3.3.1]nonane derivatives science.gov.

The data in the table below illustrates the expected differences in ¹H NMR characteristics for the C7-proton in the endo and exo alcohol derivatives, which are critical for stereochemical assignment.

Compound NameH7 PositionExpected ¹H NMR Coupling Constants (J) for H7Expected Key NOESY Correlations for H7
endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonaneAxialLarge (axial-axial)To equatorial protons at C6 and C8
exo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonaneEquatorialSmall (equatorial-axial, equatorial-equatorial)To axial protons at C6, C8, and C5/C1

Crystallographic Confirmation

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof. By obtaining a suitable crystal of one of the alcohol derivatives, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming the bicyclic ring conformation and the relative stereochemistry at C7. For instance, X-ray analysis of a related 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one confirmed that the piperidinone ring adopts a chair conformation nih.gov. The structural data from crystallography serves as an absolute reference point, validating the interpretations of the NMR data and solidifying the stereochemical assignment of both the alcohol derivative and, by correlation, the parent ketone.

Conformational Analysis of the 3 Oxa 9 Azabicyclo 3.3.1 Nonan 7 One Scaffold

Fundamental Bicyclo[3.3.1]nonane Conformations

The chair-chair (CC) conformation, which possesses C₂ᵥ symmetry, is generally the most stable and predominant form for the unsubstituted bicyclo[3.3.1]nonane. rsc.orglookchem.com In this arrangement, both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain; a significant destabilizing steric interaction exists between the endo-hydrogens at the C-3 and C-7 positions. This transannular interaction forces a flattening of the cyclohexane (B81311) rings to alleviate the strain. vu.lt

The boat-chair (BC) conformation, with Cₛ symmetry, is the next most stable form. rsc.orglookchem.com In this conformer, one ring maintains a chair geometry while the other adopts a boat form. While this conformation avoids the C3-C7 transannular hydrogen repulsion characteristic of the CC form, it introduces other steric strains, including flagpole interactions within the boat ring. rsc.org For the parent hydrocarbon, the energy difference between the CC and BC forms is relatively high, with calculations suggesting a ΔG° of 2.3 kcal/mol, making the BC conformer a minor component at normal temperatures. lookchem.com

The twin boat (BB) conformation, which has C₂ symmetry, is the least stable of the three. rsc.orglookchem.com In this arrangement, both rings are in a boat or, more accurately, a twist-boat form. The high energy of this conformer is due to significant destabilizing steric factors, and as a result, it is generally not considered to exist in a detectable amount in the conformational equilibrium. rsc.orglookchem.com

Table 1: Fundamental Conformations of Bicyclo[3.3.1]nonane

ConformationPoint GroupRelative StabilityKey Features
Chair-Chair (CC) C₂ᵥMost StableBoth rings in chair form; subject to C3-C7 transannular strain. rsc.orglookchem.com
Boat-Chair (BC) CₛIntermediateOne chair and one boat ring; avoids C3-C7 repulsion but has other steric strains. rsc.orglookchem.com
Twin Boat (BB) C₂Least StableBoth rings in boat/twist-boat form; high steric destabilization. rsc.orglookchem.com

Influence of Heteroatoms (Oxygen at C-3, Nitrogen at N-9, and Ketone at C-7) on Conformational Preferences

The introduction of heteroatoms and functional groups into the bicyclo[3.3.1]nonane skeleton dramatically alters the conformational landscape. In the 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one molecule, the presence of an oxygen atom at C-3, a nitrogen atom at the bridgehead (N-9), and a carbonyl group at C-7 each exert a specific influence.

The substitution of a methylene (B1212753) group (CH₂) with an oxygen atom at the C-3 position removes the destabilizing transannular interaction between the C-3 and C-7 positions that is prominent in the CC conformation of the parent carbocycle. This should, in principle, further stabilize the CC form. However, the presence of a carbonyl group at C-7 introduces planarity at this carbon, altering the geometry of that ring.

For the related 3,7-diheterabicyclo[3.3.1]nonan-9-ones, the chair-chair conformation is often favored. Studies on 2,6-diarylsubstituted 3-oxa-7-aza-bicyclo[3.3.1]nonan-9-ones have shown a preference for the chair-chair conformation. d-nb.info Theoretical calculations on the closely related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed that the energy difference between the chair-chair (CC) and boat-chair (BC) conformers is only 1.497 kcal/mol, indicating that the BC form could be more accessible than in the parent carbocycle. researchgate.net

The nitrogen atom at the N-9 position, particularly when protected with a bulky tert-butyloxycarbonyl (Boc) group, introduces significant steric demand. This bulky substituent at the bridgehead can influence the relative stability of conformers, potentially favoring arrangements that minimize steric clashes. The N-Boc group, due to amide resonance, will have a planar character, which also imposes geometric constraints. The orientation of the bulky Boc group can further modulate the conformational equilibrium.

Dynamic Stereochemistry and Inversion Barriers

The various conformations of the bicyclo[3.3.1]nonane scaffold are not static but are in dynamic equilibrium. The energy barrier to interconversion, or ring inversion, is a key parameter in understanding the molecule's dynamic stereochemistry. lookchem.com

For the parent bicyclo[3.3.1]nonane, direct measurement of the ring inversion barrier is difficult because the equilibrium lies heavily in favor of the CC conformer. lookchem.com However, for bicyclo[3.3.1]nonan-9-one, the presence of the ketone slightly alters the energetics, making such studies more feasible. The rigidity of the bicyclic frame leads to a higher ring inversion barrier compared to simple cyclohexanone (B45756) (4.1 kcal/mol). lookchem.com Ab initio and DFT calculations have estimated the free energy of activation (ΔG‡) for the inversion between the twin-chair (CC) and boat-chair (BC) conformations of bicyclo[3.3.1]nonan-9-one to be approximately 6 kcal/mol. researchgate.net Experimental measurements using dynamic NMR yielded a value of 5.7 kcal/mol for this barrier. lookchem.com

Table 2: Calculated and Experimental Energy Barriers for Bicyclo[3.3.1]nonan-9-one

ParameterDescriptionCalculated Value (kcal/mol)Experimental Value (kcal/mol)Source
ΔG° Free energy difference (BC vs. CC)~1- researchgate.net
ΔG‡ Inversion barrier (CC to BC)~65.7 lookchem.comresearchgate.net

Experimental Techniques for Conformational Analysis (e.g., Dynamic NMR)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental tool for investigating conformational equilibria and measuring the energy barriers of ring inversion processes. lookchem.comacs.org By studying the NMR spectra of a compound at variable temperatures, it is possible to observe changes as the rate of interconversion between conformers slows down on the NMR timescale.

At high temperatures, if the interconversion is rapid, the NMR spectrum shows averaged signals for the different conformations. As the temperature is lowered, the rate of inversion decreases. If the energy barrier is high enough, the exchange can be "frozen out" at low temperatures, and the distinct signals for each populated conformer can be observed separately. lookchem.com From the coalescence temperature (the temperature at which the separate signals merge) and the chemical shift differences, the free energy of activation (ΔG‡) for the inversion process can be calculated. lookchem.com

This technique was successfully used to determine the ring inversion barrier of bicyclo[3.3.1]nonan-9-one. lookchem.com For this compound, both ¹H and ¹³C NMR would be crucial. Carbon-13 NMR is particularly sensitive to the steric environment and can be used to distinguish between chair-boat and double-chair conformations. The analysis of chemical shifts, coupling constants, and the application of 2D NMR techniques (like COSY and NOESY) would provide detailed insights into the predominant conformation and the stereochemical relationships within the molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Approaches to Electronic Structure and Properties

Quantum mechanical methods provide a detailed description of the electronic behavior of molecules, offering insights that are often inaccessible through experimental means alone.

Ab initio calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting molecular properties. A key application is the determination of absolute configurations for chiral molecules by comparing experimentally measured circular dichroism (CD) spectra with theoretically simulated ones. researchgate.net

For instance, in a study of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a compound structurally similar to 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, the absolute configuration of its enantiomers was unequivocally determined using TD-DFT calculations. researchgate.net The simulated CD spectra for the proposed enantiomeric structures were generated, and by matching them to the experimental spectrum, the absolute configuration was assigned. researchgate.net This methodology is crucial for the characterization of chiral building blocks used in asymmetric synthesis. researchgate.net The use of DFT with hybrid functionals like B3LYP has also been employed to confirm the lowest energy conformers of other bicyclo[3.3.1]nonane derivatives. ucl.ac.uk

Semiempirical methods, such as Austin Model 1 (AM1) and Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less intensive alternative to ab initio methods for exploring molecular conformations. uni-muenchen.de These methods are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de

In studies of related 2,6-diarylsubstituted 3-oxa-7-aza- and 3,7-diaza-bicyclo[3.3.1]nonan-9-ones, semiempirical calculations were used to investigate the conformational preferences. d-nb.info These studies revealed that the chair-chair conformation is generally the most stable. d-nb.info Specifically, for a related diazabicyclo[3.3.1]nonan-9-one, the chair-boat conformation was found to be energetically less favorable than the chair-chair conformation, with a calculated energy difference (ΔΔH) of -3.6 kcal/mol using the MNDO method. d-nb.info This highlights the utility of semiempirical methods in rapidly assessing the relative energies of different conformers.

Molecular Mechanics Force Field Calculations (e.g., MM2)

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using a classical mechanics framework. Force fields like MM2 are sets of parameters that define the potential energy of a molecule as a function of its geometry. researchgate.net

Molecular mechanics is widely used for conformational energy minimization to find the most stable geometries of molecules and to map their potential energy surfaces. For bicyclo[3.3.1]nonane systems, MM calculations consistently show a preference for the chair-chair conformation. d-nb.info In the case of a substituted diazabicyclo[3.3.1]nonan-9-one, molecular mechanics calculations showed the chair-boat conformation to be significantly less favorable, with an energy difference of -11.3 kcal/mol compared to the chair-chair form. d-nb.info These calculations are instrumental in understanding the geometric landscape of such bicyclic structures.

Table 1: Calculated Energy Differences (ΔΔH) Between Chair-Chair and Chair-Boat Conformations for a Diazabicyclo[3.3.1]nonan-9-one Derivative d-nb.info
Computational MethodEnergy Difference (kcal/mol)
Molecular Mechanics (MM)–11.3
Semiempirical (MNDO)–3.6

The energy barriers to rotation around single bonds are critical for understanding the dynamic behavior of molecules. Both molecular mechanics and semiempirical methods have been used to compute these barriers in bicyclo[3.3.1]nonane derivatives. For 2,4-diarylsubstituted diazabicyclo[3.3.1]nonan-9-ones, the rotational barrier for the aryl substituents was calculated using a force field (PCModel), as well as MNDO and AM1 methods. d-nb.info The results indicated that the energetically most favorable conformation has a dihedral angle of approximately 90° between the bicyclic core and the aryl ring, which was consistent with solid-state data. d-nb.info The typical energy barriers for rotation around amide bonds in related bispidine (3,7-diazabicyclo[3.3.1]nonane) systems can range from 14 to 19 kcal/mol, depending on the substituents and solvent. researchgate.net

Advanced Computational Studies on Reactivity and Selectivity

Computational studies extend beyond static structural analysis to predict the reactivity and selectivity of chemical reactions. Density functional theory is a key tool in this area. For example, DFT studies (B3LYP/6-31G(d)) were used to rationalize the stereoselectivity of the alkylation of enamines derived from tropane (B1204802) and homotropane, which are also azabicyclic systems. acs.org By modeling the transition state geometries, researchers could explain the observed facial selectivity of the reaction. acs.org

Predictive Modeling for New Derivatives of this compound

Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of novel therapeutic agents. Predictive modeling, in particular, allows for the in silico evaluation of chemical derivatives, helping to prioritize synthetic efforts towards compounds with the highest potential for desired biological activity and favorable pharmacokinetic profiles. For a scaffold such as this compound, these computational approaches are instrumental in exploring the vast chemical space accessible through derivatization.

Predictive modeling for new derivatives of this bicyclic ketone typically involves a combination of ligand-based and structure-based design strategies. These methods leverage the known structure-activity relationships (SAR) of related molecules or the three-dimensional structure of a biological target to forecast the properties of novel, untested compounds.

Ligand-Based Predictive Modeling

In the absence of a high-resolution crystal structure of a biological target, ligand-based methods are particularly valuable. These models are built upon the principle that molecules with similar structures are likely to exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach.

A hypothetical QSAR study on a series of this compound derivatives might proceed as follows:

Data Set Assembly: A series of derivatives would be synthesized with modifications at various positions, for instance, by altering the substituent at the C-7 position or replacing the Boc protecting group. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Generation and Validation: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is generated that correlates the calculated descriptors with the observed biological activity. The predictive power of this model is then rigorously validated using internal and external sets of compounds.

The resulting QSAR model can then be used to predict the activity of virtual derivatives, allowing researchers to screen vast libraries of potential compounds and identify those with the highest predicted potency.

Structure-Based Predictive Modeling

When the three-dimensional structure of the biological target is known, structure-based drug design methods, such as molecular docking, can be employed. These techniques simulate the binding of a ligand to a receptor, providing insights into the binding conformation, affinity, and key intermolecular interactions.

For derivatives of this compound, molecular docking studies could be used to:

Predict Binding Modes: Determine the most likely orientation of a derivative within the active site of a target protein.

Estimate Binding Affinity: Calculate a docking score that serves as an estimate of the binding free energy. Lower docking scores typically indicate a higher predicted binding affinity.

Identify Key Interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. This information is crucial for designing derivatives with improved affinity and selectivity.

The insights gained from molecular docking can guide the design of new derivatives with optimized interactions with the target. For example, if a docking simulation reveals an unoccupied hydrophobic pocket in the active site, a derivative with a corresponding hydrophobic substituent could be designed to fill this pocket and enhance binding affinity.

Illustrative Data from Predictive Modeling Studies

The following tables represent the type of data that would be generated from predictive modeling studies on new derivatives of this compound.

Table 1: Hypothetical QSAR Model for a Series of this compound Derivatives

This table illustrates a hypothetical QSAR model where the biological activity (pIC50) is predicted based on a combination of molecular descriptors.

DerivativeR-Group at C-7Experimental pIC50Predicted pIC50LogPMolecular Weight
1 -H5.25.31.5241.28
2 -CH35.85.71.9255.31
3 -Phenyl6.56.63.1317.38
4 -4-Chlorophenyl7.17.03.8351.82
5 -4-Methoxyphenyl6.86.93.0347.41

Table 2: Illustrative Molecular Docking Results for Designed Derivatives Targeting a Hypothetical Kinase

This table shows representative data from a molecular docking study, including docking scores and key predicted interactions.

Derivative IDModificationDocking Score (kcal/mol)Predicted Key Interactions
D-1 Parent Scaffold-6.5Hydrogen bond with Glu150
D-2 C7-Oxime-7.2Hydrogen bonds with Glu150, Asp210
D-3 N9-Benzyl-7.8Hydrophobic interaction with Phe85
D-4 C7-Anilino-8.5Hydrogen bond with Glu150; Pi-stacking with Tyr152
D-5 N9-Phenethyl-8.1Extended hydrophobic interactions

By integrating these computational approaches, researchers can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately increase the likelihood of identifying novel drug candidates with improved efficacy and safety profiles. The application of predictive modeling to the this compound scaffold holds significant promise for the development of new therapeutics.

Applications and Synthetic Utility in Advanced Organic Synthesis

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one as a Chiral Building Block

This compound is an inherently chiral molecule. Although it is often synthesized and sold as a racemate, its enantiomers can be separated through chiral resolution techniques, such as enzymatic kinetic resolution or the formation of diastereomeric salts. researchgate.netwikipedia.org Once resolved, the enantiomerically pure forms of this and related bicyclic ketones become highly valuable as chiral building blocks in asymmetric synthesis. The stereochemistry of these building blocks is crucial for producing enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. tcichemicals.com

The utility of the broader class of N-Boc-9-azabicyclo[3.3.1]nonane derivatives as chiral synthons is well-documented. For instance, the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione has been synthesized and identified as a potentially useful chiral building block. researchgate.net The resolution of this related diketone was achieved through methods like crystallization of diastereomeric esters or kinetic resolution using lipases, such as one from Candida rugosa. researchgate.net These established methods for resolving related scaffolds underscore the potential for resolving this compound and using it to introduce stereochemical control in the synthesis of complex target molecules. researchgate.netresearchgate.net The bicyclo[3.3.1]nonane framework itself is frequently used in asymmetric catalysis and supramolecular chemistry, where enantiopure derivatives are essential. vu.lt

Table 1: Methods for Chiral Resolution of Related Bicyclo[3.3.1]nonane Systems

Resolution Method Precursor Type Resolving Agent/Enzyme Outcome Reference(s)
Kinetic Resolution Racemic diol Lipase from Candida rugosa (CRL) Separation of enantiomers researchgate.net
Diastereomeric Salt Crystallization Racemic diol Chiral acids (e.g., mandelic acid) Formation of separable diastereomeric esters researchgate.netwikipedia.org
Lipase-Catalyzed Acetylation Racemic diol Lipase from Candida antarctica (CAL) Enantioselective acetylation researchgate.net

Scaffold for the Construction of Complex Heterocyclic Systems

The rigid bicyclo[3.3.1]nonane framework is considered a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets. nih.gov This makes this compound an excellent starting point for constructing more complex, polycyclic heterocyclic systems with potential biological activity. researchgate.netrsc.org

A notable example involves the use of the closely related derivative, endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, in the development of inhibitors for B-cell lymphoma 6 (BCL6), a protein implicated in certain cancers like diffuse large B-cell lymphoma. acs.orgnih.gov In this research, the 3-oxa-9-azabicyclo[3.3.1]nonane unit was incorporated into a larger tricyclic quinolinone structure to enhance binding affinity and improve physicochemical properties. acs.org The synthesis involved the coupling of endo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride with a substituted pyrimidine (B1678525) intermediate, demonstrating how the bicyclic core can be effectively integrated into a larger, more complex molecular design. acs.org This strategic use of the scaffold led to the discovery of a potent in vivo chemical probe for BCL6 inhibition. acs.org

Table 2: Synthesis of a BCL6 Inhibitor Using a 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

Reactant 1 Reactant 2 Reaction Conditions Product Significance Reference(s)
Substituted 2,4-dichloropyrimidine endo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride DIPEA, Isopropanol, 120 °C Tricyclic Quinolinone BCL6 Inhibitor Creation of a complex, biologically active molecule from the bicyclic scaffold. acs.org

Role in the Development of Novel Chemical Entities for Research Purposes

Beyond its use as a scaffold for known target classes, this compound and its derivatives are instrumental in the synthesis of novel chemical entities for broader research and discovery purposes. The ketone and protected amine functionalities provide convenient handles for a variety of chemical transformations, allowing for the generation of libraries of related compounds for screening.

The core structure is featured in patented compounds designed for therapeutic applications. For example, derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been synthesized and claimed in patents for compounds intended as pharmaceutical agents. This highlights the value of this scaffold in medicinal chemistry and drug discovery programs aimed at identifying new lead compounds.

Furthermore, the introduction of different functional groups onto the bicyclic frame leads to new research tools. The synthesis of tert-butyl 7-cyano-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is one such example. This cyano-derivative serves as a building block for more complex molecules and can be used in biological studies to probe enzyme interactions and protein-ligand binding, where the cyano group can act as a hydrogen bond acceptor or a reactive handle for further elaboration. The development of such novel derivatives is crucial for advancing chemical biology and exploring new therapeutic avenues. nih.gov

Future Directions in Research on 9 Boc 3 Oxa 9 Azabicyclo 3.3.1 Nonan 7 One

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is paramount for its widespread adoption as a key synthetic intermediate. While classical approaches to the bicyclo[3.3.1]nonane core exist, future research will likely focus on more sustainable and atom-economical methods.

One promising avenue is the application of biocatalysis . The use of enzymes, such as lipases or oxidoreductases, could facilitate highly stereoselective syntheses under mild, aqueous conditions. For instance, lipase-catalyzed kinetic resolutions have been successfully employed for the enantioselective synthesis of related N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols, suggesting that enzymatic methods could be developed for the asymmetric synthesis of the 3-oxa analogue. researchgate.netresearchgate.net

Another area ripe for exploration is the use of organocatalysis . Domino reactions catalyzed by small organic molecules offer a powerful strategy for the rapid construction of complex cyclic systems from simple precursors. Highly stereoselective syntheses of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives have been achieved using modularly designed organocatalysts, demonstrating the potential for similar strategies to access the 7-one isomer. nih.gov

Furthermore, the development of visible-light-driven cyclizations represents a frontier in green chemistry. rsc.org Photoredox catalysis could enable the construction of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton under exceptionally mild conditions, minimizing waste and energy consumption.

Synthetic StrategyPotential AdvantagesFuture Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, aqueous media, renewable catalysts.Screening of enzyme libraries (lipases, oxidoreductases) for the asymmetric synthesis of the target compound or its precursors.
Organocatalysis Metal-free, operational simplicity, stereocontrol, domino reactions for complexity generation.Design of novel organocatalysts for the stereoselective domino synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core.
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions, novel bond formations.Development of photocatalytic methods for intramolecular cyclizations to form the bicyclic framework.

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this compound, unlocking its full potential as a synthetic tool.

The ketone at the C-7 position is a prime site for a variety of transformations. Beyond standard carbonyl chemistry, such as reductions and additions, more complex reactions can be envisaged. For example, photochemical reactions, such as the Norrish Type I cleavage observed in related 9-oxabicyclo[3.3.1]nonan-3-one systems, could lead to novel ring-opened products with unique substitution patterns. The influence of the Boc-protected nitrogen and the 3-oxa bridge on the regioselectivity and stereoselectivity of these and other carbonyl reactions warrants detailed investigation.

The Boc-protected nitrogen at the 9-position offers a handle for further functionalization. After deprotection, the resulting secondary amine can be engaged in a wide array of reactions, including N-arylation, N-alkylation, and amide bond formation, providing access to a diverse library of derivatives. The development of selective N-functionalization protocols in the presence of the other functionalities will be a key area of research.

The 3-oxa bridge not only influences the conformation of the bicyclic system but may also participate in neighboring group effects, potentially modulating the reactivity of the C-7 ketone.

Functional GroupPotential TransformationsResearch Questions to Address
C-7 Ketone Stereoselective reductions, Grignard and organolithium additions, Wittig-type olefination, photochemical rearrangements (e.g., Norrish reactions).How does the bicyclic framework influence the stereochemical outcome of nucleophilic additions? Can photochemical reactions be used to access novel scaffolds?
9-Boc-Amine Deprotection followed by N-arylation, N-alkylation, acylation, reductive amination, and participation in cycloaddition reactions.What are the optimal conditions for selective deprotection? How can the nitrogen be used to introduce further complexity and diversity?
3-Oxa Bridge Ring-opening reactions under specific conditions, investigation of neighboring group participation.Can the ether linkage be selectively cleaved to generate highly functionalized piperidine (B6355638) derivatives? Does the oxygen atom influence the reactivity of the C-7 ketone?

Advanced Conformational Dynamics and Deeper Computational Insights

The bicyclo[3.3.1]nonane skeleton is known to exist in a conformational equilibrium between a double-chair (CC) and a chair-boat (CB) conformation. The preferred conformation is highly dependent on the nature and position of substituents. For this compound, the interplay between the bulky Boc group, the oxygen heteroatom, and the sp2-hybridized carbon of the ketone will dictate its three-dimensional structure, which in turn governs its reactivity and biological activity.

Future research should employ a combination of advanced NMR spectroscopic techniques (e.g., variable temperature NMR, NOE studies) and high-level computational modeling (e.g., Density Functional Theory - DFT) to elucidate the precise conformational landscape of this molecule. researchgate.net Such studies will provide crucial insights into the relative energies of the different conformers and the barriers to interconversion.

Computational studies can also be used to predict the stereochemical outcome of reactions and to understand the non-covalent interactions that stabilize certain conformations. For example, the potential for intramolecular hydrogen bonding or other non-covalent interactions in derivatives of this compound could be explored through molecular modeling. rsc.org

Research AreaTechniquesKey Questions
Conformational Analysis Variable Temperature NMR, X-ray Crystallography, Circular Dichroism (for chiral derivatives).What is the preferred conformation in solution and in the solid state? What is the energy difference between the chair-chair and chair-boat conformers?
Computational Modeling Density Functional Theory (DFT), Ab initio methods, Molecular Dynamics simulations.Can we accurately predict the conformational preferences? What are the key steric and electronic interactions that govern the conformation? How does the conformation change upon substitution?

Expanding Synthetic Applications in Diverse Areas of Chemical Sciences

The unique structural and functional attributes of this compound make it an attractive scaffold for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry, materials science, and catalysis.

In medicinal chemistry , the 3-oxa-9-azabicyclo[3.3.1]nonane core is a privileged scaffold found in numerous biologically active compounds, including potential anticancer and anti-inflammatory agents. rsc.org The title compound serves as a versatile starting material for the synthesis of novel analogues for drug discovery programs. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, which is crucial for optimizing interactions with biological targets. evitachem.com

In materials science , bicyclic structures can be incorporated into polymers or larger supramolecular assemblies to impart specific properties. The rigidity of the this compound scaffold could be exploited to create materials with defined porosity or to serve as a core for the construction of molecular tweezers or sensors.

In the field of asymmetric catalysis , chiral derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane could be explored as novel ligands for transition metal catalysts. The defined geometry of the bicyclic backbone could lead to high levels of stereocontrol in catalytic transformations.

Application AreaPotential UseFuture Research Direction
Medicinal Chemistry As a scaffold for the synthesis of novel therapeutic agents (e.g., enzyme inhibitors, receptor ligands).Synthesis of libraries of derivatives and screening for biological activity against various disease targets.
Materials Science As a monomer for the synthesis of specialty polymers, or as a building block for supramolecular structures and functional materials.Incorporation of the bicyclic unit into polymeric backbones and investigation of the resulting material properties.
Asymmetric Catalysis As a chiral ligand for metal-catalyzed asymmetric reactions.Synthesis of enantiomerically pure derivatives and evaluation of their performance as ligands in a range of catalytic reactions.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the nitrogen atom under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Cyclization : Utilizing microwave-assisted or reflux conditions with catalysts such as p-toluenesulfonic acid (PTSA) to form the bicyclic framework .
  • Purification : Isolation via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bicyclic structure. DEPT-135 helps differentiate CH₃, CH₂, and CH groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and ether (C-O-C) bands .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Confirmation of the bicyclic structure, e.g., C–O–C bond angles (~110°) and torsional strain in the azabicyclo framework .
  • Hirshfeld Surface Analysis : Quantification of intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) influencing crystal packing .
  • Data Refinement : Software like SHELXL refines structural parameters (R factor < 0.05 for high accuracy) .

Q. What computational approaches are optimal for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMSO vs. chloroform) on conformational stability .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How does the Boc group influence regioselectivity in derivatization reactions of the azabicyclo framework?

  • Steric Hindrance : The bulky tert-butyl group directs reactions away from the nitrogen, favoring electrophilic attacks at the oxygen or carbonyl positions .
  • Deprotection Strategies : Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group, enabling subsequent functionalization (e.g., amidation, alkylation) .

Q. What methodologies address discrepancies in reported reaction yields for similar bicyclic compounds?

  • Reproducibility Protocols : Strict control of reaction parameters (temperature ±1°C, inert atmosphere) and catalyst purity (e.g., Pd/C with <1% moisture) .
  • Controlled Experiments : Systematic variation of solvents (polar vs. nonpolar) and bases (K₂CO₃ vs. NaH) to identify optimal conditions .
  • Impurity Profiling : LC-MS or GC-MS to detect side products (e.g., over-oxidation or ring-opening byproducts) .

Methodological Notes

  • Safety : Handle azabicyclo compounds in fume hoods; use PPE (gloves, goggles) due to potential irritancy (H315/H319 hazard codes) .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) and computational results with experimental NMR/IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.